molecular formula C9H7ClN2OS2 B3137249 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 436094-95-0

2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3137249
CAS No.: 436094-95-0
M. Wt: 258.8 g/mol
InChI Key: MOSQPGNLODTNJR-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 436094-95-0) is a high-purity chemical compound with the molecular formula C 9 H 7 ClN 2 OS 2 and a molecular weight of 258.75 g/mol . It is a key heterocyclic building block, specifically designed for the synthesis of more complex molecules in medicinal chemistry and drug discovery research . Its structure incorporates both a thiophene and a thiazole ring, making it a valuable precursor for the development of novel thiazolidin-4-one derivatives and other pharmacologically relevant heterocycles . The reactive chloroacetamide group serves as a critical site for further functionalization, allowing researchers to create diverse libraries of compounds for screening against various biological targets. This reagent is exclusively for use in laboratory research settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c10-4-8(13)12-9-11-6(5-15-9)7-2-1-3-14-7/h1-3,5H,4H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSQPGNLODTNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the thiazole ring, which can then be further functionalized to introduce the thiophene ring .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without significant loss of efficiency or increase in cost.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The thiophene and thiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the sulfur and nitrogen atoms in the rings .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar structural features to 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole and thiophene can possess potent antibacterial and antifungal activities. This compound is hypothesized to interact with bacterial enzymes or receptors, potentially leading to novel therapeutic agents against resistant strains of bacteria and fungi.

Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented, and this compound is no exception. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. Mechanistic studies are ongoing to elucidate its specific pathways and interactions within cancerous cells.

Chemical Synthesis

Synthesis Methods
The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole precursors under controlled conditions. Common reagents include halogenating agents and reducing agents such as lithium aluminum hydride. Optimizing these reactions can enhance yield and purity, making the compound viable for industrial applications.

Agricultural Applications

Pesticidal Properties
There is emerging interest in the use of thiazole derivatives as agrochemicals. The structural characteristics of this compound may confer insecticidal or herbicidal properties, making it a candidate for further investigation in agricultural pest management strategies.

Interaction Studies

Biological Target Interactions
Recent studies have begun to explore the binding affinity of this compound with various biological targets. These interaction studies aim to identify specific enzymes or receptors that this compound may influence, which could lead to the development of targeted therapies for various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiophene and thiazole rings can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Thiazole (Position 4) Molecular Formula Molecular Weight Melting Point (°C) Solubility Key References
Target Compound : 2-Chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide Thiophen-2-yl C₉H₆ClN₃OS₂ 271.75 (calc.) N/A Likely soluble in DMSO, chloroform N/A
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Methoxyphenyl C₁₂H₁₁ClN₂O₂S 294.74 N/A Soluble in DMSO, methanol
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-Chlorophenyl C₁₁H₈Cl₂N₂OS 287.17 N/A Chloroform, methanol, DMSO
2-Chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide 4-Methyl-5-(4-methylbenzyl) C₁₄H₁₅ClN₂OS 294.79 N/A Not reported
2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide 2,4,5-Trimethylphenyl C₁₄H₁₅ClN₂OS 294.79 N/A Not reported

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity at the chloroacetamide group, enhancing reactivity in nucleophilic substitutions.
  • Electron-donating groups (e.g., 4-methoxyphenyl in ) may improve solubility in polar solvents but reduce electrophilic character.
  • Bulkier substituents (e.g., trimethylphenyl in ) could sterically hinder interactions in biological targets .

Synthetic Methodologies: Microwave-assisted synthesis (e.g., ) reduces reaction times (e.g., 15 minutes for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide) compared to conventional heating (8–16 hours in ). Conventional methods often use ethanol or chloroform as solvents and thiourea derivatives as precursors .

Spectral Characterization :

  • ¹H-NMR : Downfield shifts for thiazole protons (δ 7.5–8.5 ppm) and acetamide NH (δ 10–12 ppm) are consistent across analogs .
  • IR : Strong absorption bands at ~1650–1700 cm⁻¹ confirm the C=O stretch of the acetamide group .

Biological Activity

2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that combines a thiophene ring and a thiazole ring, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Molecular Formula: C11H8ClN2OS
Molecular Weight: 279.79 g/mol

The compound's unique structure, featuring both sulfur-containing rings, contributes to its potential pharmacological properties. The presence of chlorine in the acetamide group enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiophene have demonstrated antibacterial and antifungal activities. A study highlighted the in vitro antimicrobial evaluation of several derivatives, including those structurally related to this compound. The findings showed:

  • Minimum Inhibitory Concentration (MIC): Values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
  • Minimum Bactericidal Concentration (MBC): Active against various pathogens with significant -cidal activities.
  • Biofilm Inhibition: Demonstrated substantial reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar thiazole and thiophene moieties have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Current research is exploring the interactions of this compound with various biological targets. Preliminary studies suggest that it may effectively bind to certain enzymes or receptors involved in disease mechanisms. However, detailed mechanisms remain an area for further investigation.

Comparative Analysis

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Potential
This compoundThiophene and thiazole ringsHigh (MIC: 0.22 - 0.25 μg/mL)Potentially significant
2-chloro-N-[4-(fluorophenyl)-1,3-thiazol-2-yl]acetamideFluorophenyl groupModerateLimited
2-chloro-N-[4-(methylthio)-1,3-thiazol-2-yl]acetamideMethylthio groupHighModerate

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated various derivatives similar to this compound for their antimicrobial properties against a range of pathogens including Staphylococcus aureus. The results indicated that these derivatives not only inhibited bacterial growth but also showed low hemolytic activity, suggesting a favorable safety profile for further development .

Investigation into Anticancer Activity

Another research effort focused on the anticancer potential of thiazole derivatives revealed that certain compounds could inhibit DNA gyrase and dihydrofolate reductase (DHFR), both crucial for cancer cell survival. The IC50 values for these activities ranged from 12.27–31.64 μM for DNA gyrase inhibitors and 0.52–2.67 μM for DHFR inhibitors .

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 2-amino-4-(thiophen-2-yl)thiazole with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is carried out in anhydrous dioxane or benzene under reflux (3–5 hours), followed by recrystallization from ethanol-DMF mixtures to isolate the product. Typical yields range from 70% to 85% . Key steps include:

  • Activation of chloroacetyl chloride by the base to form a reactive electrophile.
  • Nucleophilic attack by the amino group of the thiazole precursor.
  • Work-up involving aqueous washes (e.g., sodium bicarbonate) to remove unreacted reagents.

Advanced: What mechanistic insights explain the regioselectivity during the alkylation of thiazole precursors?

Regioselectivity is influenced by the electron-withdrawing nature of the thiazole ring and steric effects. The C4 hydrogen of the thiazole is acidic due to conjugation with the electron-deficient nitrogen, making it susceptible to deprotonation by weak bases like triethylamine. This generates a nucleophilic site at C4, which reacts with activated chloroacetyl chloride. Computational studies (e.g., DFT) suggest that the transition state favors attack at the less sterically hindered position, consistent with observed product regiochemistry .

Basic: How is the crystal structure of this compound determined, and what structural features are critical?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. Key structural parameters include:

  • Torsion angles : The thiophene and thiazole rings are typically non-planar, with dihedral angles of ~80° to minimize steric clashes.
  • Hydrogen bonding : N–H⋯N interactions stabilize the crystal lattice, forming infinite 1D chains (e.g., R₂²(8) motifs) .
Structural Parameter Value
Dihedral angle (thiophene-thiazole)79.7° ± 0.7°
N–H⋯N bond length2.89 Å
C=O bond length1.22 Å

Advanced: How do intermolecular interactions influence crystallographic packing?

Intermolecular N–H⋯N hydrogen bonds and van der Waals interactions between chlorinated aryl groups drive packing stability. The thiophene ring’s sulfur atom participates in weak C–H⋯S interactions, contributing to layered stacking. These features are critical for predicting solubility and bioavailability .

Basic: What biological activities have been reported for this compound?

The compound exhibits antibacterial activity by interfering with bacterial protein synthesis (MIC values: 8–32 µg/mL against S. aureus and E. coli). The chloroacetamide moiety is essential for binding to ribosomal targets, as shown in comparative studies with non-chlorinated analogs .

Advanced: How does this compound modulate enzyme targets like COX/LOX?

Docking studies suggest the thiazole-thiophene scaffold binds to COX-2’s hydrophobic pocket via π-π stacking, while the chloroacetamide group forms hydrogen bonds with catalytic residues (e.g., Tyr385). In vitro assays show mixed inhibition profiles (COX-1 IC₅₀: ~9 µM; COX-2 IC₅₀: ~12 µM), indicating non-selective activity. LOX inhibition is attributed to redox interactions with iron centers .

Advanced: What computational tools are used to predict its pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : To map binding modes with enzyme targets.
  • DFT calculations (Gaussian) : To optimize geometry and compute electrostatic potential surfaces.
  • MD simulations (GROMACS) : To assess stability in lipid bilayers and predict blood-brain barrier penetration .

Advanced: How can contradictory bioactivity data between studies be resolved?

Discrepancies in reported IC₅₀ values (e.g., COX-2 inhibition) may arise from assay conditions (e.g., cell type, substrate concentration). To resolve:

  • Standardize assays : Use recombinant enzymes and fixed ATP/substrate levels.
  • Control stereochemistry : Chiral SFC can isolate enantiomers for separate testing .

Advanced: What structure-activity relationships (SAR) guide derivative design?

  • Thiophene substitution : Electron-donating groups (e.g., methoxy) enhance COX-2 selectivity.
  • Chloro position : Ortho-chlorine on the acetamide increases antibacterial potency by 4-fold compared to para-substituted analogs.
  • Thiazole modification : Methylation at C4 improves metabolic stability .

Basic: What spectroscopic techniques confirm its structural integrity?

  • ¹H/¹³C NMR : Key signals include δ ~12.15 ppm (N–H, broad singlet) and δ ~4.20 ppm (CH₂Cl).
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and N–H bend at ~1540 cm⁻¹.
  • Elemental analysis : Deviation >0.3% indicates impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

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